

Technical Guide: Spectroscopic Characterization of 2-Bromoethyl Isocyanate

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Compound of Interest

Compound Name: 2-Bromoethyl isocyanate

CAS No.: 42865-19-0

Cat. No.: B2646695

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Executive Summary

2-Bromoethyl isocyanate (CAS: 42865-19-0) is a bifunctional electrophile critical in medicinal chemistry for synthesizing oxazolidinones, ureas, and various nitrogen-containing heterocycles. [1] Its dual reactivity—featuring an isocyanate (-N=C=O) group for nucleophilic addition and an alkyl bromide (-CH₂Br) for substitution—makes it a versatile "staple" reagent.

However, its high reactivity presents significant characterization challenges. The compound is a potent lachrymator and is acutely moisture-sensitive. [2] Hydrolysis yields insoluble ureas that complicate spectral analysis. [2] This guide provides authoritative NMR and IR data, supported by rigorous handling protocols to ensure data integrity.

Part 1: Molecular Structure & Reactivity

The molecule consists of an ethylene linker separating two electrophilic termini. [2] The electron-withdrawing nature of both the isocyanate and bromide groups results in significant deshielding of the methylene protons and carbons.

SMILES: BrCCN=C=O Molecular Formula: C₃H₄BrNO Molecular Weight: 149.97 g/mol [3]

Part 2: Spectroscopic Data Analysis

Infrared Spectroscopy (FT-IR)

IR is the primary diagnostic tool for assessing the integrity of **2-bromoethyl isocyanate**. The isocyanate group possesses a distinct, high-intensity dipole change, making it easily identifiable.^[2]

Frequency ()	Intensity	Assignment	Notes
2270	Very Strong	-N=C=O (Asymmetric Stretch)	Diagnostic Peak. Loss of intensity indicates hydrolysis or polymerization.
2950 – 3000	Weak/Medium	C-H Stretch	Typical alkyl C-H stretching vibrations.
1430 – 1460	Medium	CH ₂ Scissoring	Deformation of the ethylene chain.
600 – 700	Medium	C-Br Stretch	Characteristic carbon-bromine fingerprint.

“

Analyst Note: If you observe a broad band appearing around 3300-3400

(N-H stretch) and a carbonyl peak around 1650

, your sample has hydrolyzed to the urea derivative. Discard and re-distill.

”

Nuclear Magnetic Resonance (NMR)

The symmetry of the ethylene backbone creates an

(or

) spin system. While often appearing as two distinct triplets, low-field instruments (300 MHz)

may show higher-order coupling effects or overlap due to the similar electronegativities of the Br and NCO groups.

NMR Data (CDCl₃)

)

Reference: TMS (

0.00 ppm) or Residual CHCl₃

(

7.26 ppm)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
3.65 – 3.70	Triplet ()	2H		Deshielded by the isocyanate nitrogen. Slightly downfield due to resonance anisotropy of the N=C=O system.
3.45 – 3.55	Triplet ()	2H		Deshielded by the electronegative Bromine atom.

Note: Coupling constant (

) is typically 6.0 – 6.5 Hz.

NMR Data (CDCl₃)

)

Reference: CDCl

triplet (

77.16 ppm)

Chemical Shift (, ppm)	Intensity	Assignment	Notes
123.0 – 128.0	Weak		Quaternary carbon. Low intensity due to long relaxation time () and lack of NOE enhancement.
44.0 – 46.0	Strong		Alpha to nitrogen.
29.0 – 31.0	Strong		Alpha to bromine.

Part 3: Experimental Protocols

Protocol A: Inert Sample Preparation (Critical)

Isocyanates react rapidly with atmospheric moisture.[2] Standard "benchtop" preparation will result in artifact peaks (ureas) within minutes.

- Solvent Choice: Use CDCl stored over 4Å molecular sieves.[2] Do not use DMSO- or Methanol- unless specifically studying reaction kinetics, as they will react with the isocyanate.[2]
- Glassware: Oven-dry the NMR tube and cap.
- Atmosphere: Prepare the sample inside a glovebox or under a positive pressure of Nitrogen/Argon.[2]

- Concentration: Prepare a ~20 mg/mL solution. High concentrations increase the risk of dimerization.[2]

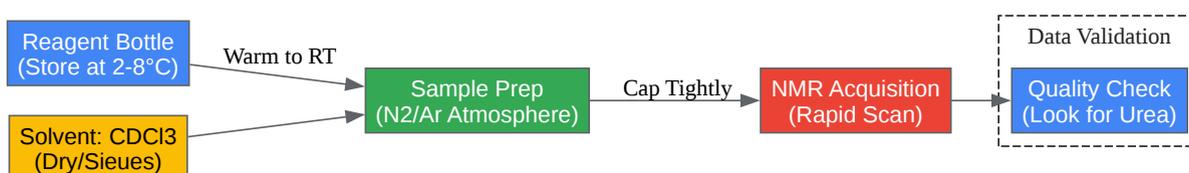
Protocol B: Data Acquisition

- NMR: Standard parameters (16 scans).
- NMR: Due to the long relaxation time of the isocyanate carbonyl, increase the relaxation delay () to 2–5 seconds to ensure the NCO peak (~125 ppm) is visible.

Part 4: Visualization of Workflows & Pathways

Diagram 1: Analytical Workflow for Moisture-Sensitive Isocyanates

This workflow ensures that the data collected represents the reagent, not its decomposition products.[2]

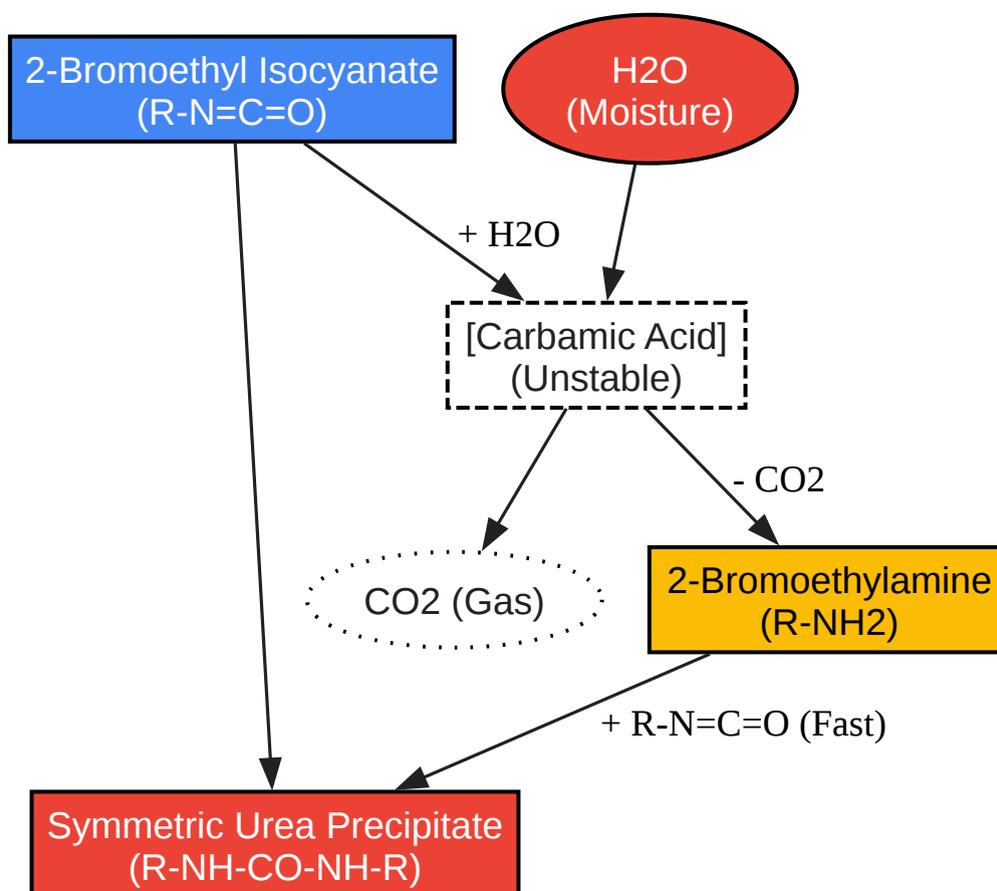


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Caption: Step-by-step workflow to minimize hydrolysis artifacts during NMR sample preparation.

Diagram 2: Hydrolysis Degradation Pathway

Understanding this pathway is crucial for identifying impurities.[2] If water enters the sample, the isocyanate converts to an amine, which immediately reacts with remaining isocyanate to form a symmetric urea.[2]



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Caption: The "Silent Killer" of isocyanate purity: Hydrolysis leads to amine formation, which rapidly consumes remaining isocyanate to form urea.

References

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